8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one Hydrochloride Salt
Compound Description: This compound was synthesized and crystallized as the hydrochloride salt, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride. Its structure was compared to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate.
Compound Description: This series of compounds was designed, synthesized, and evaluated for their antibacterial activity.
N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(Substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones
Compound Description: This series of compounds was synthesized, characterized, and screened for antimicrobial activity. Molecular docking studies were also performed.
Compound Description: This oximino ester was synthesized and its anti-Candida activity was investigated. Single crystal X-ray crystallography was used to determine its conformation and imine double bond configuration.
Compound Description: This series of compounds was synthesized via a sequential three-step reaction methodology, including N-alkylation, CuAAC, and [4 + 2] cyclization reactions.
4,5-Dihydro-6-(1H-indol-5-yl)pyridazin-3(2H)-ones
Compound Description: A series of substituted indolyldihydropyridazinones were synthesized and evaluated for their positive inotropic activity.
Compound Description: This compound is an inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC). Its structure was determined in complex with P. aeruginosa LpxC.
Compound Description: This compound is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). It exhibits antiproliferative synergy with the BET inhibitor JQ1.
Compound Description: This compound is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It exhibits broad spectrum in vivo antitumor activity and improved ADME properties compared to its lead compound BMS-536924.
Compound Description: This series of compounds was synthesized as potential antifungal agents. The structures were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data.
Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against four human cancer cell lines (MCF-7, PC3, MDA MB231 and Du145). Molecular docking studies were also performed.
Compound Description: This compound was synthesized using a mononuclear heterocyclic rearrangement (m.h.r.) for the preparation of a single regioisomer of the imidazo[4,5-d]pyridazin-7-one ring system.
Compound Description: This compound is a potent GluN2B-containing N-methyl-D-aspartate-type receptor (NMDAR) ligand and served as a lead compound for the design of a series of 3-substituted indoles.
Compound Description: This aminopyrazole is a selective inhibitor of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. It was found to reduce Mcl-1 levels in a concentration-dependent manner.
Compound Description: This compound is a major metabolite of the mesenchymal-epithelial transition factor (c-MET) inhibitor SGX523. It is formed via aldehyde oxidase (AO) metabolism and is significantly less soluble than its parent compound, potentially contributing to the nephrotoxicity observed with SGX523 in clinical trials.
Compound Description: This compound is a cardiotonic agent and served as a lead compound for the development of more potent analogs, including 6-(2,4-dimethylimidazol-1-yl)-8-methyl-2(1H)-quinolinone (UK-61,260, compound 13), which entered phase II clinical evaluation for congestive heart failure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.